N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

physicochemical property distillation purification

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 30377‑62‑9) is an N‑ethyl‑substituted nitroaniline bearing a 4‑trifluoromethyl group. It belongs to the broader class of 2‑nitro‑4‑(trifluoromethyl)anilines that serve as key intermediates for dinitroaniline herbicides and functionalised aromatic amines.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
CAS No. 30377-62-9
Cat. No. B1345594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-nitro-4-(trifluoromethyl)aniline
CAS30377-62-9
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C9H9F3N2O2/c1-2-13-7-4-3-6(9(10,11)12)5-8(7)14(15)16/h3-5,13H,2H2,1H3
InChIKeyXGYBRXYMSSZKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 30377-62-9): A Specialised N‑Alkylated Nitro‑Trifluoromethyl Aniline Building Block for Agrochemical and Pharmaceutical R&D


N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 30377‑62‑9) is an N‑ethyl‑substituted nitroaniline bearing a 4‑trifluoromethyl group. It belongs to the broader class of 2‑nitro‑4‑(trifluoromethyl)anilines that serve as key intermediates for dinitroaniline herbicides and functionalised aromatic amines. The compound is commercially supplied at ≥95 % purity and is listed under EINECS 250‑160‑2 and EPA TSCA inventory [1]. Its physicochemical profile—predicted boiling point 278.6 °C, density 1.371 g cm⁻³, log P 3.64, and pKa −3.08 —positions it as a lipophilic, weakly basic scaffold for further elaboration. The N‑ethyl substituent distinguishes it from the more common N‑methyl and parent primary amine analogs, directly determining its utility in specific active‑ingredient syntheses.

Why In‑Class N‑Alkyl‑2‑nitro‑4‑(trifluoromethyl)anilines Cannot Be Treated as Interchangeable Procurement Items


Substituting N‑ethyl‑2‑nitro‑4‑(trifluoromethyl)aniline with the N‑methyl analog, the parent 2‑nitro‑4‑(trifluoromethyl)aniline, or the 4‑nitro regioisomer introduces measurable changes in boiling point, lipophilicity, dipole moment, and hydrogen‑bonding capacity that directly affect downstream reaction selectivity, purification complexity, and final product identity. For instance, the N‑ethyl derivative has a predicted boiling point 16.5 °C higher than the N‑methyl analog and a log P 0.39 units greater ; such differences alter distillation cut‑points and extraction behaviour in multi‑step syntheses. Critically, the N‑ethyl group is an immutable structural requirement in the dinitroaniline herbicide ethalfluralin [1]; using the N‑methyl analog would lead to a different active ingredient, rendering generic substitution impossible. The quantitative evidence below makes these differentiation points explicit for scientific selection and procurement decisions.

Head‑to‑Head Physicochemical and Application‑Specific Evidence for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline Selection


Boiling Point Elevation vs. N‑Methyl and Parent Aniline Analogs

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline exhibits a predicted boiling point of 278.6 °C at 760 mmHg . This value is 16.5 °C higher than that of the N‑methyl analog (262.1 °C) and 13.0 °C higher than that of the parent 2‑nitro‑4‑(trifluoromethyl)aniline (265.6 °C) . The greater boiling point of the N‑ethyl derivative allows cleaner separation from lower‑boiling by‑products during fractional distillation and provides a wider thermal window for high‑temperature coupling reactions without premature volatilisation.

physicochemical property distillation purification boiling point

Lipophilicity Advantage (log P) Over N‑Methyl and Parent Congeners

The N‑ethyl derivative has a predicted log P of 3.64 , compared to 3.25 for the N‑methyl analog and 3.30 for the parent 2‑nitro‑4‑(trifluoromethyl)aniline . This log P increment of 0.39 units corresponds to an approximately 2.5‑fold greater octanol/water partition coefficient, enhancing organic‑phase retention during aqueous work‑ups and potentially improving membrane permeability in cell‑based assays when the compound is used as a precursor for bioactive molecules.

logP lipophilicity extraction bioavailability reaction medium

Regioisomeric Selectivity: Boiling Point Distinction from the 4‑Nitro‑2‑trifluoromethyl Isomer

The target 2‑nitro‑4‑(trifluoromethyl) regioisomer (CAS 30377‑62‑9) has a predicted boiling point of 278.6 °C , whereas the 4‑nitro‑2‑(trifluoromethyl) isomer (CAS 1183678‑32‑1) boils at 290.7 °C [1]. The 12.1 °C difference reflects altered intramolecular hydrogen‑bonding between the ethylamino proton and the adjacent nitro group, which is present only in the 2‑nitro isomer. This distinction enables unambiguous identification by GC‑MS retention time and permits chromatographic separation of regioisomeric mixtures when verifying procurement authenticity.

regioisomer nitro position boiling point chromatographic resolution

Essential N‑Ethyl Requirement for Ethalfluralin Herbicide Synthesis

Ethalfluralin is N‑ethyl‑N‑(2‑methylallyl)‑2,6‑dinitro‑4‑(trifluoromethyl)aniline [1]. Its synthesis proceeds through reduction of N‑ethyl‑2‑nitro‑4‑(trifluoromethyl)aniline to the corresponding 1,2‑diamine, followed by N‑alkylation and dinitration. The N‑ethyl substituent is present in the final active ingredient; therefore, N‑ethyl‑2‑nitro‑4‑(trifluoromethyl)aniline is the only direct nitroaniline precursor suitable for this route. The N‑methyl analog (CAS 20200‑22‑0) would produce a different compound—N‑methyl‑N‑(2‑methylallyl)‑2,6‑dinitro‑4‑(trifluoromethyl)aniline—which is not registered as the herbicide ethalfluralin and would require a separate regulatory dossier.

ethalfluralin dinitroaniline herbicide precursor specificity agrochemical intermediate

Basicity Modulation (pKa) vs. N‑Methyl and Parent Analogs

The predicted pKa of the conjugate acid is −3.08 for the N‑ethyl compound , compared to −3.14 for the N‑methyl analog . While both are very weakly basic, the 0.06‑unit difference indicates slightly higher proton affinity for the N‑ethyl derivative, consistent with the greater +I effect of the ethyl group. This subtle shift can influence acid‑base extraction protocols and the propensity to form crystalline salts with strong acids, affecting purification workflows.

basicity pKa protonation coupling reaction salt formation

Commercial Purity and Procurement Availability Profile

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is offered at 98 % purity by BOC Sciences and at 95 % purity by Fluorochem (10 g at £327) . The higher‑purity grade (98 %) reduces the burden of pre‑use purification for sensitive reactions such as catalytic hydrogenations, where trace impurities can poison noble‑metal catalysts. In comparison, the parent 2‑nitro‑4‑(trifluoromethyl)aniline is commonly supplied at 98‑99 % purity by multiple vendors , but its lack of N‑alkylation precludes its use in routes requiring a pre‑installed N‑ethyl group.

purity supply chain vendor comparison procurement

Procurement‑Oriented Application Scenarios Where N-Ethyl-2-nitro-4-(trifluoromethyl)aniline Provides Verified Differentiation


Direct Precursor for Ethalfluralin Herbicide Manufacture

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is the required nitroaniline intermediate for synthesising the dinitroaniline herbicide ethalfluralin . Reduction of the nitro group to the primary amine, N‑(2‑methylallyl) alkylation, and subsequent dinitration yields the active ingredient. The N‑ethyl substituent is immutable in the final herbicide structure; therefore, procurement of this specific compound, rather than the N‑methyl analog, is essential for product identity and regulatory compliance.

Lipophilicity‑Guided Selection for Medicinal Chemistry Building Block

With a log P of 3.64—0.39 units higher than the N‑methyl analog —this compound is preferred when designing synthetic intermediates that require enhanced organic‑phase extractability or improved blood‑brain barrier penetration potential. Its higher lipophilicity simplifies work‑up after reactions conducted in organic solvents and can serve as a tunable parameter in SAR studies where the N‑alkyl group modulates log D without altering the core aromatic pharmacophore.

Regioisomer‑Sensitive Synthesis Requiring Ortho‑Nitro Activation

The 2‑nitro substitution pattern activates the ring toward nucleophilic aromatic substitution and provides an internal hydrogen‑bonding motif (N–H···O₂N) that stabilises specific conformations . When a synthetic route depends on this ortho‑nitro directing effect, procurement of the correct 2‑nitro‑4‑(trifluoromethyl) regioisomer is critical. The 12.1 °C boiling point difference from the 4‑nitro isomer [1] offers a straightforward GC‑MS verification of regioisomeric purity upon receipt.

High‑Temperature Reaction Sequences Requiring Elevated Boiling Point

The boiling point of 278.6 °C—16.5 °C above the N‑methyl analog —makes this compound more suitable for reactions conducted at elevated temperatures (e.g., 180‑220 °C) without excessive evaporative loss. This property is advantageous in solvent‑free melt reactions, high‑boiling‑solvent conditions, or when the compound itself serves as a solvent‑like medium in neat transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.